molecular formula C9H11NO3 B2589567 4-Hydroxy-N-methoxy-N-methylbenzamide CAS No. 460747-44-8

4-Hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B2589567
CAS No.: 460747-44-8
M. Wt: 181.191
InChI Key: PYOFNAVDXLSCBR-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methoxy-N-methylbenzamide is a type of N, N-disubstituted benzamide . It’s also referred to as a Weinreb amide . The compound has a molecular weight of 181.19 .


Synthesis Analysis

The synthesis of this compound involves several steps . The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification can prevent amide bond-mediated side-reactions (e.g., aspartimide formation, peptide aggregation) by installing the removable Hmb group into a peptide bond, thus improving the synthesis of long and challenging peptides and proteins .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 .


Chemical Reactions Analysis

The compound may be used in the preparation of β-trifluoromethyl enaminones . More detailed information about its chemical reactions could not be found in the available resources.


Physical and Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.533 (lit.) . It has a boiling point of 70 °C/0.1 mmHg (lit.) and a density of 1.085 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural Analysis and Recognition

The benzimidazole cavitand demonstrated strong recognition toward 4-methylbenzamide derivatives, indicating its potential application in molecular recognition and structural analysis. This specificity was attributed to the hydrogen-binding interaction, highlighting the importance of structural conformations and intermolecular interactions in scientific research (Choi et al., 2005).

Anti-Parasite Activity

Novel iodotyramides, including N-(4-hydroxy-3,5-diiodophenethyl)-4-methylbenzamide, were synthesized and exhibited significant anti-parasite activity against protozoan parasites. This research underscores the therapeutic potential of such compounds in treating parasitic infections (Pastrana Restrepo et al., 2018).

Photodynamic Therapy Application

The study on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, highlighted their high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in photodynamic therapy for treating cancer, indicating the compound's potential in medical applications (Pişkin et al., 2020).

Inhibitory Activity on Neutrophils

Amides and benzenoids isolated from Zanthoxylum ailanthoides, including N-(4-methoxyphenethyl)-N-methylbenzamide, exhibited significant inhibitory activity on superoxide generation and elastase release by neutrophils. This indicates potential applications in treating inflammatory conditions and understanding the mechanism of neutrophil regulation (Jih-Jung Chen et al., 2009).

Sigma-2 Receptor Study

Radiolabeled benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, were evaluated for their binding to sigma-2 receptors. This study contributes to understanding the sigma-2 receptor's role in various physiological processes and diseases, potentially aiding in therapeutic development (Xu et al., 2005).

Molecular and Spectroscopic Analysis

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized and characterized through various spectroscopic methods, emphasizing the compound's significance in molecular structure and reactivity studies. This research provides valuable insights into the chemical properties and potential applications of benzamide derivatives (Al Mamari & Al Lawati, 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary statements include P261 - P264 - P270 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Properties

IUPAC Name

4-hydroxy-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFNAVDXLSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10% Palladium on charcoal (4.5 g) in methanol (10 mL) was treated with the product from Example 71B (18.60 g, 68.55 mmol) in 150 mL methanol. The mixture was placed under hydrogen atmosphere at 67 psi. The reaction mixture was filtered and the filtrate was evaporated under reduced pressure. The residue was purified by flash chromatography to provide the title compound (10.3 g, 83% yield). 1HNMR (300 MHz, CD3OD) δ 3.32 (s, 3H), 3.58 (s, 3H), 6.81 (d, 2H, J=8.9 Hz). 7.59 (d, 2H, J=8.9 Hz); MS (DCI) m/z 182 (M+H)+, 199 (M+NH4)+.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxybenzoic acid (20.29 g, 147 mmol), N,O -dimethylhydroxylamine hydrochloride (21.49 g, 220 mmol), N-ethyl-N-isopropylpropan-2-amine (77 mL, 441 mmol), hobt (22.50 g, 147 mmol), and EDC (33.8 g, 176 mmol) in DMF (100 mL) was stirred at RT in 24 h. H2O was added, extracted with ether (3×), dried over MgSO4, concentrated, and purified by ISCO (40% EtOAc/Hexanes) to give the titled compound. MS [M+1]: 182.1.
Quantity
20.29 g
Type
reactant
Reaction Step One
Name
N,O -dimethylhydroxylamine hydrochloride
Quantity
21.49 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Name
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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